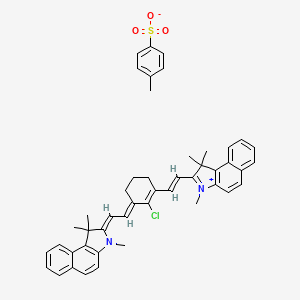

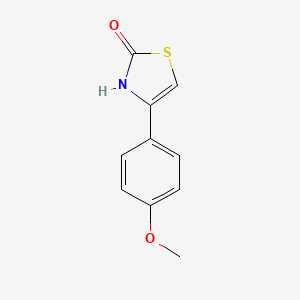

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one” is a heterocyclic compound . Heterocyclic compounds have a great importance in medicinal chemistry . This compound is part of the quinazolinone and quinazoline derivatives, which are known for their wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Molecular Structure Analysis

The molecular structure of “4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one” has been characterized by single crystal X-ray diffraction . The DFT and HF modeling technique was also used to compare the experimental and theoretical compatibility .

Scientific Research Applications

1. Pharmacological Tool for Serotonin-3 Receptor Studies

4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole is a potent serotonin-3 receptor antagonist. Its synthesis and binding profile in neuroblastoma-glioma cells, along with its ability to penetrate the blood-brain barrier, make it a valuable tool for both in vitro and in vivo studies of serotonin-3 receptor compounds (Rosen et al., 1990).

2. Chemical Synthesis and Transformation

The synthesis of 4-[(2RS,3RS)-3-Hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl]thiazol-2(3H)-one and its base-catalyzed ring transformation are of interest. These transformations help understand the structural prerequisites for type 1 → 7 ring transformations in β-lactams (Sápi et al., 1997).

3. Anticonvulsant Activity

2-(2-Bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones show promising anticonvulsant activity. Their synthesis and characterization, followed by screening for anticonvulsant properties, indicate potential for further studies in this area (Vijaya Raj & Narayana, 2006).

4. Catalyst for 1,3-Thiazoles Synthesis

Crosslinked sulfonated polyacrylamide (Cross-PAA-SO3H) attached to nano-Fe3O4 has been used as a superior catalyst for synthesizing 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This provides an efficient synthetic route for 1,3-thiazoles (Shahbazi-Alavi et al., 2019).

5. Exploration of Tautomerism and Conformation

Research into the tautomerism and conformation of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones, including 4-(4-methoxyphenyl)-4-thiazoline-2-thione, provides insights into the preferred tautomeric forms and molecular conformations. This is crucial for understanding the pharmaceutical potential of these compounds (Balti et al., 2016).

properties

IUPAC Name |

4-(4-methoxyphenyl)-3H-1,3-thiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-8-4-2-7(3-5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGOXHGWPUMECB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50508682 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | |

CAS RN |

2104-03-2 |

Source

|

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50508682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

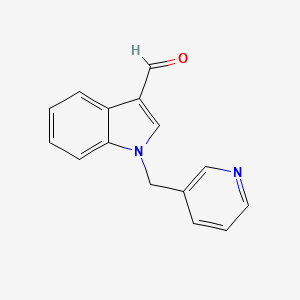

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

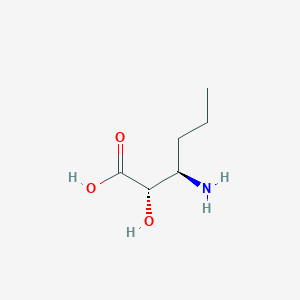

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

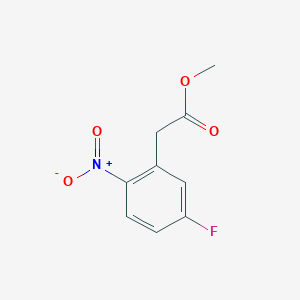

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)